molecular formula C14H20N2O B12153358 1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane

1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane

Cat. No.: B12153358
M. Wt: 232.32 g/mol
InChI Key: COCQLVNIIKFRLT-UHFFFAOYSA-N
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Description

1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of an ethoxy group and a methylethyl group attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Attachment of Methylethyl Group: The methylethyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of parasitic infections.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: Contains a methyl group instead of the ethoxy and methylethyl groups.

    1-Ethyl-2-methylbenzimidazole: Contains an ethyl group and a methyl group.

Uniqueness

1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane is unique due to the presence of both an ethoxy group and a methylethyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C14H20N2O/c1-4-17-10-9-16-13-8-6-5-7-12(13)15-14(16)11(2)3/h5-8,11H,4,9-10H2,1-3H3

InChI Key

COCQLVNIIKFRLT-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C(C)C

Origin of Product

United States

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